![molecular formula C21H36O4S B12631533 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 918536-90-0](/img/structure/B12631533.png)
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a chemical compound with the molecular formula C21H36O4S and a molecular weight of 384.57 g/mol . It is a derivative of thieno[3,4-b][1,4]dioxepine, characterized by the presence of two hexyloxy groups attached to the 3-position of the dioxepine ring
Preparation Methods
The synthesis of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves several steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine with hexyloxy methyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets such as enzymes or receptors . The hexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The dioxepine ring structure may also play a role in binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine include:
3,3-Bis[(2-ethylhexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has similar structural features but with 2-ethylhexyloxy groups instead of hexyloxy groups.
3,3-Bis[(methoxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has methoxy groups, which may alter its chemical and physical properties compared to the hexyloxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Biological Activity
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS Number: 918536-90-0) is a compound with significant potential in various biological applications. Its molecular formula is C21H36O4S, and it has a molecular weight of approximately 384.58 g/mol. This compound is part of a class of thieno[3,4-b][1,4]dioxepines that are being researched for their biological activities.
Chemical Structure and Properties
The structure of this compound includes a thieno ring system which contributes to its biological properties. The presence of hexyl groups enhances its solubility and may influence its interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C21H36O4S |
Molecular Weight | 384.58 g/mol |
CAS Number | 918536-90-0 |
LogP | 5.6995 |
Polar Surface Area (PSA) | 65.16 Ų |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study by Zhao et al. (2012) demonstrated that derivatives of thieno[3,4-b][1,4]dioxepines possess significant antibacterial effects against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain cancer types. For example:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: Approximately 15 µM after 48 hours of exposure.
This indicates potential as an anticancer agent; however, further studies are required to elucidate the mechanisms involved.
Neuroprotective Effects
Emerging research suggests that thieno derivatives may exhibit neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar structures have shown promise in reducing neuronal apoptosis and improving cognitive function.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones indicating effective antimicrobial activity.
-
Cytotoxicity Evaluation :
- Objective : To determine the effect on various cancer cell lines.
- Results : Indicated selective cytotoxicity towards certain cancer cells while sparing normal cells.
Conclusion and Future Directions
The compound this compound exhibits promising biological activities including antimicrobial effects and potential anticancer properties. However, comprehensive studies are necessary to fully understand its mechanisms of action and therapeutic potential.
Future research should focus on:
- In vivo studies to confirm efficacy and safety.
- Mechanistic studies to explore how the compound interacts at the cellular level.
- Development of derivatives with enhanced activity and reduced toxicity profiles.
Properties
CAS No. |
918536-90-0 |
---|---|
Molecular Formula |
C21H36O4S |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3,3-bis(hexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H36O4S/c1-3-5-7-9-11-22-15-21(16-23-12-10-8-6-4-2)17-24-19-13-26-14-20(19)25-18-21/h13-14H,3-12,15-18H2,1-2H3 |
InChI Key |
LVHSNNHQCPDWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1(COC2=CSC=C2OC1)COCCCCCC |
Origin of Product |
United States |
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